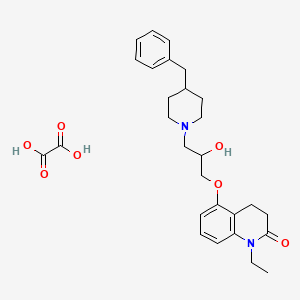
1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate likely involves multiple steps, including the formation of the piperidyl and carbostyril moieties, followed by their coupling. Typical reaction conditions might include:
Reagents: Ethylating agents, hydroxy compounds, benzyl chloride, piperidine, and oxalic acid.
Conditions: Controlled temperature, pH, and solvent systems such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate may undergo various chemical reactions, including:
Oxidation: Using agents like potassium permanganate or hydrogen peroxide.
Reduction: With reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, substituted analogs, and various intermediates.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of analogs: For structure-activity relationship studies.
Catalysis: As a potential ligand in catalytic reactions.
Biology
Pharmacology: Potential use as a drug candidate for various therapeutic targets.
Biochemistry: Studying its interaction with enzymes and receptors.
Medicine
Drug development: Investigating its efficacy and safety as a pharmaceutical agent.
Diagnostics: Potential use in imaging or as a biomarker.
Industry
Materials science: As a precursor for advanced materials.
Chemical manufacturing: In the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action for 1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate would depend on its specific interactions with biological targets. Potential mechanisms might include:
Binding to receptors: Such as G-protein coupled receptors or ion channels.
Enzyme inhibition: Blocking the activity of specific enzymes.
Signal transduction pathways: Modulating intracellular signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3,4-dihydrocarbostyril: A simpler analog with potential pharmacological activity.
4-Benzylpiperidine: A related compound with known biological effects.
Uniqueness
1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate’s unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets, making it a valuable compound for further research.
Propiedades
Número CAS |
78467-49-9 |
|---|---|
Fórmula molecular |
C28H36N2O7 |
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
5-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropoxy]-1-ethyl-3,4-dihydroquinolin-2-one;oxalic acid |
InChI |
InChI=1S/C26H34N2O3.C2H2O4/c1-2-28-24-9-6-10-25(23(24)11-12-26(28)30)31-19-22(29)18-27-15-13-21(14-16-27)17-20-7-4-3-5-8-20;3-1(4)2(5)6/h3-10,21-22,29H,2,11-19H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
KVMMIMBZTYFQKN-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)CCC2=C1C=CC=C2OCC(CN3CCC(CC3)CC4=CC=CC=C4)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


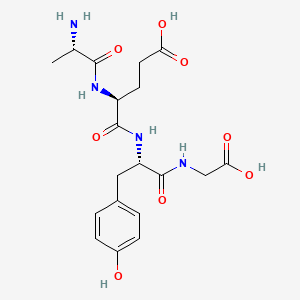

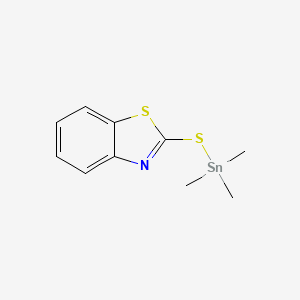
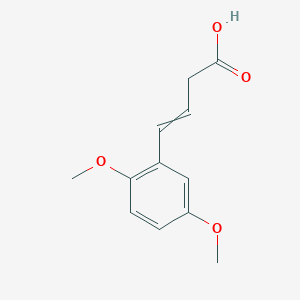
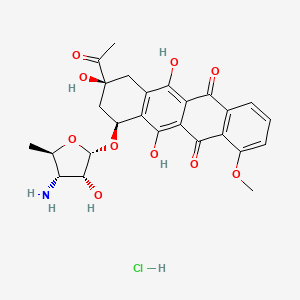
![O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B14428599.png)
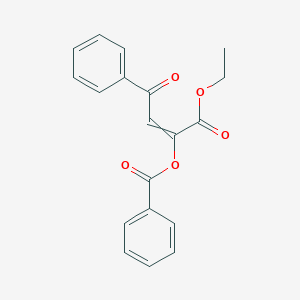
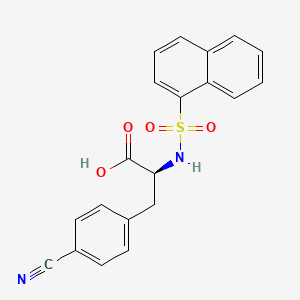
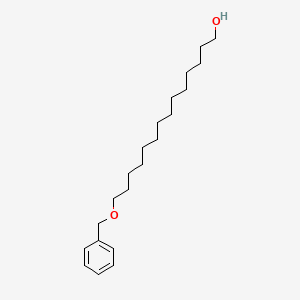
![2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14428609.png)
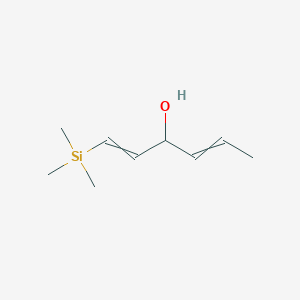
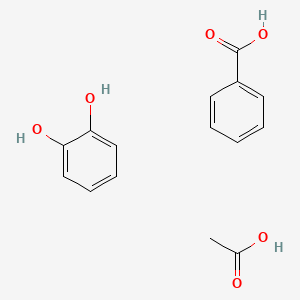
![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14428627.png)

